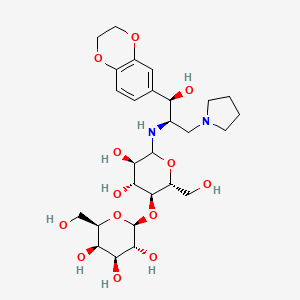
Danazol-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danazol-13C3 is a stable isotope-labeled analogue of Danazol, a synthetic steroid used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema . The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and tracing experiments .
Preparation Methods
The preparation of Danazol-13C3 involves several synthetic steps starting from androstenedione . The key steps include:
3-site enol etherification: Androstenedione reacts with triethyl orthoformate in the presence of absolute ethyl alcohol and p-toluenesulfonic acid at 30-50°C for 4-10 hours.
17-site carbonyl ethynylation: The product from the previous step reacts with potassium hydroxide powder in an acetylene airflow at 5-10°C for 1-2 hours.
3-site hydrolysis: and 2-site methylidynel hydroxylation : These steps involve hydrolysis and hydroxylation reactions to introduce the necessary functional groups.
Chemical Reactions Analysis
Danazol-13C3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are hydroxylated, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Danazol-13C3 has a wide range of scientific research applications:
Mechanism of Action
Danazol-13C3 exerts its effects by inhibiting the pituitary output of gonadotropins, thereby suppressing the pituitary-ovarian axis . This leads to a reduction in the production of ovarian estrogen . This compound also binds to sex hormone receptors and inhibits enzymes involved in steroidogenesis . Additionally, it displaces steroid hormones from their carrier proteins, further reducing their activity .
Comparison with Similar Compounds
Danazol-13C3 is unique due to its stable isotope labeling, which makes it particularly useful in tracing and metabolic studies . Similar compounds include:
Danazol: The non-labeled version of this compound, used in the treatment of the same medical conditions.
Ethisterone: A synthetic steroid similar to Danazol but without the stable isotope labeling.
Testosterone derivatives: Other synthetic steroids with similar structures and functions but lacking the specific labeling of this compound.
This compound stands out due to its enhanced utility in research applications, providing more detailed insights into the metabolic and pharmacokinetic properties of Danazol .
Properties
Molecular Formula |
C22H27NO2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(1S,2R,13R,14S,17R,18S)-17-(1,2-13C2)ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1/i1+1,4+1,13+1 |
InChI Key |
POZRVZJJTULAOH-AXSCGXABSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC5=C(C[C@]34C)[13CH]=NO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


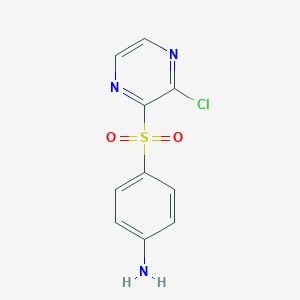
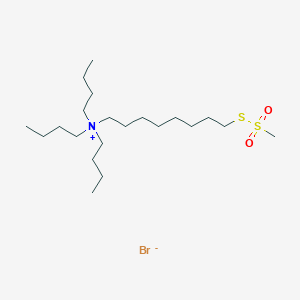
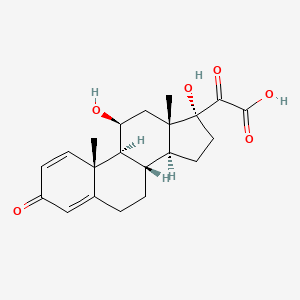
![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
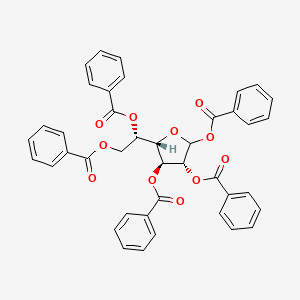
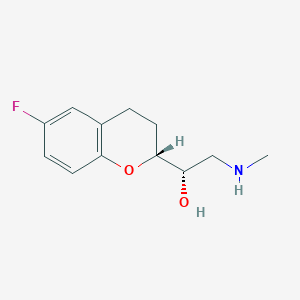
![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)

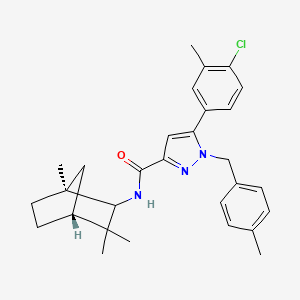


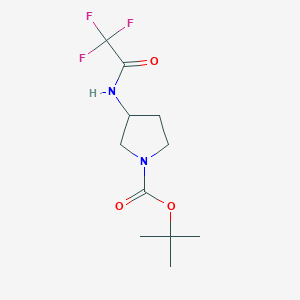
![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)
